N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide
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Overview
Description
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide is a compound with a complex structure that includes an acetamide group and a phenyl ring substituted with an amino and a sulfanylideneethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of 4-(2-amino-2-sulfanylideneethyl)aniline with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the conversion of the sulfanylidene group to a thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the biosynthesis of bacterial cell walls and proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Known for its antimicrobial properties.
Acetanilide: Used as a precursor in the synthesis of pharmaceuticals and dyes.
N-Acetyldapsone: An antimicrobial agent used in the treatment of leprosy.
Uniqueness
N-[4-(2-Amino-2-sulfanylideneethyl)phenyl]acetamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.
Properties
CAS No. |
76254-69-8 |
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Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N-[4-(2-amino-2-sulfanylideneethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H12N2OS/c1-7(13)12-9-4-2-8(3-5-9)6-10(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) |
InChI Key |
ATFAGFSCQPRMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=S)N |
Origin of Product |
United States |
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